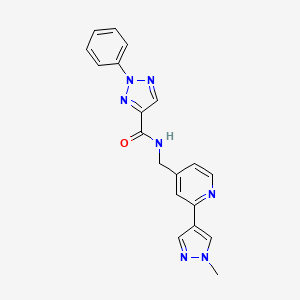
N-((2-(1-甲基-1H-吡唑-4-基)吡啶-4-基)甲基)-2-苯基-2H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
BenchChem offers high-quality N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
该化合物已显示出作为潜在的细胞毒性剂的希望。在一项研究中,该化合物的新型衍生物被合成并筛选了它们对人乳腺癌细胞系 (MCF-7) 的体外细胞活力。 几种衍生物表现出显着的细胞毒活性,其 IC50 值与标准药物顺铂相当或更好 。对其作用机制和潜在临床应用的进一步研究是必要的。
计算化学和分子建模
已经进行了分子建模研究,但进一步的研究可以增强我们对其结合模式、能量学和与生物大分子相互作用的理解。
总之,N-((2-(1-甲基-1H-吡唑-4-基)吡啶-4-基)甲基)-2-苯基-2H-1,2,3-三唑-4-甲酰胺在不同的科学领域具有巨大的潜力。其多方面特性值得继续研究和探索。 🌟
生物活性
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic moieties. The core structure includes a triazole ring, which is known for its diverse biological activities. The synthesis pathways often utilize reagents such as 1-methyl-1H-pyrazole and pyridine derivatives, leading to compounds that exhibit significant pharmacological properties .
Biological Properties
The biological activity of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be categorized into several key areas:
Anticancer Activity
Research indicates that triazole-containing compounds demonstrate potent anticancer effects. For instance, derivatives of related triazoles have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT116, MCF-7), indicating their potential as effective anticancer agents . The mechanism of action often involves the induction of apoptosis through increased reactive oxygen species (ROS) levels and modulation of mitochondrial pathways .
Antimicrobial Activity
Compounds similar to the one have been evaluated for their antimicrobial properties. Some studies report significant activity against bacterial strains and fungi, outperforming traditional antibiotics like fluconazole . The triazole moiety plays a crucial role in enhancing the bioactivity against pathogens.
Inhibition of Enzymatic Targets
The compound has been studied for its ability to inhibit specific enzymes related to cancer metabolism and infection processes. For example, it has been linked to the modulation of nicotinamide adenine dinucleotide (NAD+) levels through NAMPT activation . This enzymatic inhibition is crucial for developing new therapeutic strategies against various diseases.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Anticancer Efficacy : A study demonstrated that a related triazole compound significantly inhibited cell migration and proliferation in colorectal cancer models, with marked changes in epithelial-to-mesenchymal transition markers .
- Antimicrobial Effectiveness : In vitro studies showed that certain triazole derivatives exhibited MIC values ≤ 25 µg/mL against Candida species, indicating their potential as antifungal agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that triazole derivatives could induce apoptosis via caspase activation pathways, providing insights into their therapeutic potential .
Data Summary
The following table summarizes key biological activities and findings related to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide:
属性
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-25-13-15(11-22-25)17-9-14(7-8-20-17)10-21-19(27)18-12-23-26(24-18)16-5-3-2-4-6-16/h2-9,11-13H,10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWVKQWYLHOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














